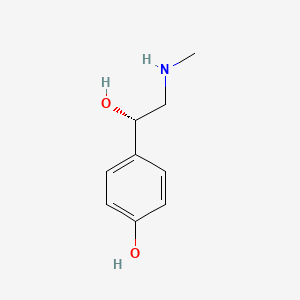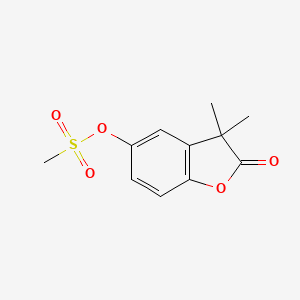
Ethofumesate-2-ceto
Descripción general
Descripción
Ethofumesate-2-keto is a metabolite of the herbicide ethofumesate. It is a methanesulfonate ester, specifically methanesulfonic acid in which the hydrogen of the hydroxy group has been replaced by a 3,3-dimethyl-2-oxo-2,3-dihydro-1-benzofuran-5-yl group . This compound is used for the control of weeds in strawberry and beet crops .
Aplicaciones Científicas De Investigación
Ethofumesate-2-keto has several scientific research applications:
Mecanismo De Acción
Target of Action
Ethofumesate-2-keto, a metabolite of the herbicide ethofumesate , primarily targets the growth of meristems . Meristems are regions in plants where rapid cell division and growth occur. By inhibiting the growth of these regions, Ethofumesate-2-keto effectively controls the proliferation of unwanted plants, such as weeds in strawberry and beet crops .
Mode of Action
The compound interacts with its targets by retarding cellular division . This means it slows down the process by which cells divide to form new cells, a crucial process for the growth and development of plants. Additionally, Ethofumesate-2-keto limits the formation of cuticles , which are protective, waxy layers found on the surface of plants. By limiting cuticle formation, the compound can further inhibit plant growth.
Result of Action
The primary result of Ethofumesate-2-keto’s action is the effective control of weed growth in crops like strawberries and beets . By inhibiting meristem growth, retarding cell division, and limiting cuticle formation, the compound prevents unwanted plants from proliferating. This leads to healthier, more productive crops.
Action Environment
Análisis Bioquímico
Biochemical Properties
Ethofumesate-2-keto is known to inhibit the growth of meristems, retard cellular division, and limit the formation of cuticles . It interacts with various enzymes and proteins, including those involved in cell division and growth. The compound’s interaction with these biomolecules results in the inhibition of cellular processes essential for weed growth, making it an effective herbicide .
Cellular Effects
Ethofumesate-2-keto has significant effects on various types of cells and cellular processes. It inhibits the growth of meristems and retards cellular division, which are crucial for the development of plants . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, leading to the inhibition of weed growth . The impact on these cellular processes makes Ethofumesate-2-keto a potent herbicide.
Molecular Mechanism
The molecular mechanism of Ethofumesate-2-keto involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression . The compound binds to enzymes involved in cell division and growth, inhibiting their activity and preventing the normal development of plants . This inhibition results in the retardation of cellular processes essential for weed growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethofumesate-2-keto change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function . Studies have shown that Ethofumesate-2-keto remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound can lead to persistent inhibition of cellular processes, affecting plant growth and development.
Dosage Effects in Animal Models
The effects of Ethofumesate-2-keto vary with different dosages in animal models. At low doses, the compound effectively inhibits weed growth without causing significant adverse effects . At high doses, Ethofumesate-2-keto can cause toxic effects, including damage to cellular structures and disruption of metabolic processes . These dosage-dependent effects highlight the importance of using appropriate concentrations of the compound for effective weed control.
Metabolic Pathways
Ethofumesate-2-keto is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its activity . The compound’s metabolism leads to the production of metabolites that contribute to its herbicidal effects . These metabolic pathways are crucial for the compound’s efficacy in inhibiting weed growth.
Transport and Distribution
The transport and distribution of Ethofumesate-2-keto within cells and tissues involve specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its herbicidal effects . The efficient transport and distribution of Ethofumesate-2-keto are essential for its activity in controlling weed growth.
Subcellular Localization
Ethofumesate-2-keto’s subcellular localization plays a crucial role in its activity and function . The compound is directed to specific compartments or organelles within the cell, where it exerts its herbicidal effects . Targeting signals and post-translational modifications are involved in directing Ethofumesate-2-keto to these subcellular locations, ensuring its efficacy in inhibiting weed growth.
Métodos De Preparación
Ethofumesate-2-keto can be synthesized through various synthetic routes. One common method involves the oxidation of ethofumesate using specific oxidizing agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridinium chlorochromate. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial production methods for ethofumesate-2-keto involve large-scale oxidation processes, often using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of ethofumesate to ethofumesate-2-keto while minimizing by-products .
Análisis De Reacciones Químicas
Ethofumesate-2-keto undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert ethofumesate-2-keto back to ethofumesate or other reduced forms.
Substitution: The methanesulfonate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Ethofumesate-2-keto is unique compared to other similar compounds due to its specific structure and mode of action. Similar compounds include:
Ethofumesate: The parent compound from which ethofumesate-2-keto is derived.
Haloxyfop: Another herbicide with a different mode of action.
Metaflumizone: A compound used for pest control with distinct chemical properties.
Ethofumesate-2-keto stands out due to its specific role as a metabolite and its unique chemical structure, which contributes to its effectiveness in weed control.
Propiedades
IUPAC Name |
(3,3-dimethyl-2-oxo-1-benzofuran-5-yl) methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5S/c1-11(2)8-6-7(16-17(3,13)14)4-5-9(8)15-10(11)12/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWYCAYNZXSHTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)OS(=O)(=O)C)OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343594 | |
| Record name | Ethofumesate-2-keto | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26244-33-7 | |
| Record name | Ethofumesate-2-keto | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


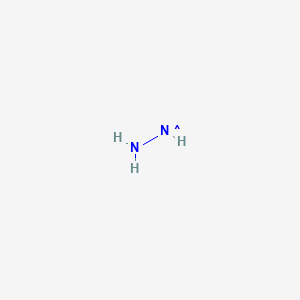

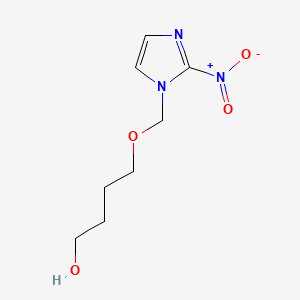
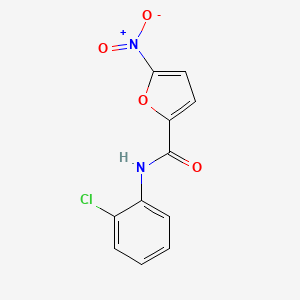

![1-[2-(3,4-Dimethoxyphenyl)-1-oxoethyl]-4-piperidinecarboxylic acid methyl ester](/img/structure/B1194060.png)

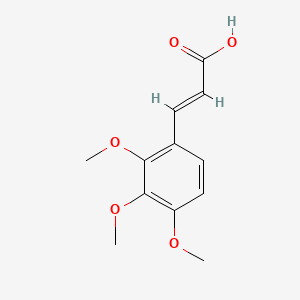

![3-[[2-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]-1-oxoethyl]amino]-6-methyl-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1194065.png)
